3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
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Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that combines a bromine atom and a carboxylic acid group attached to a cyclopenta[b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the carboxylic acid group, affecting its solubility and biological activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Contains a nitrile group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-5-3-7-6(9(12)13)1-2-8(7)11-4-5/h3-4,6H,1-2H2,(H,12,13) |
InChI Key |
YOSDZAQDKDHSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=N2)Br |
Origin of Product |
United States |
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